1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 937591-28-1
VCID: VC8423459
InChI: InChI=1S/C11H12BrNO/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3
SMILES: CC(=O)N1CCC2=C(C1)C=C(C=C2)Br
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

CAS No.: 937591-28-1

Cat. No.: VC8423459

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone - 937591-28-1

Specification

CAS No. 937591-28-1
Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
IUPAC Name 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C11H12BrNO/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3
Standard InChI Key TVMHENWABNGYNH-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)C=C(C=C2)Br
Canonical SMILES CC(=O)N1CCC2=C(C1)C=C(C=C2)Br

Introduction

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities. This compound has a molecular formula of C11H12BrNO and a molecular weight of approximately 262 g/mol, though specific values may vary slightly based on the source. It is characterized by the presence of a bromine atom at the 7-position and an ethanone group attached to the 2-position of the isoquinoline ring.

Synthesis and Preparation

The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone typically involves multi-step reactions starting from appropriate isoquinoline precursors. While specific synthesis routes for this compound are not detailed in the available literature, isoquinoline derivatives are often prepared through methods such as the Pomeranz-Fritsch reaction or by modifying existing isoquinoline structures through halogenation and acylation reactions.

Biological Activities and Applications

Isoquinoline derivatives, including 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, are of interest in medicinal chemistry due to their potential biological activities. These compounds can exhibit a range of effects, including antimicrobial, antiproliferative, and neuroprotective activities, depending on their specific structural modifications.

Comparison with Related Compounds

Compound NameCAS NumberKey Features
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone937591-28-1Bromine at 7-position, ethanone at 2-position
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one147497-32-3Lacks amino substitution; simpler structure
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one891782-60-8Different bromination position; no amino group
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one1109230-25-2Similar structure but with bromine at different site

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